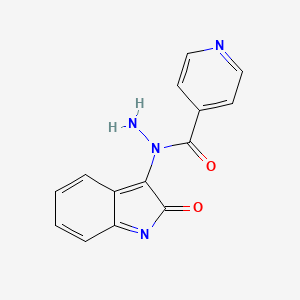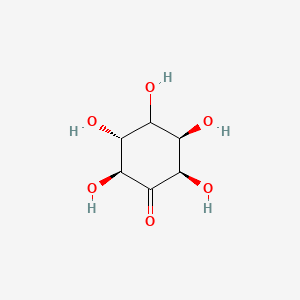
Epiinosose-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epiinosose-2: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of inositol, a type of sugar alcohol, and is known for its role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Epiinosose-2 typically involves the epimerization of inositol. This process can be achieved through various chemical reactions, including the use of specific catalysts and reaction conditions that favor the formation of the desired epimer. The reaction conditions often include controlled temperatures and pH levels to ensure the selective production of this compound.
Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate this compound from other by-products.
Análisis De Reacciones Químicas
Types of Reactions: : Epiinosose-2 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert this compound into other inositol derivatives.
Substitution: this compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different inositol derivatives, while reduction can produce various reduced forms of this compound.
Aplicaciones Científicas De Investigación
Epiinosose-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular signaling pathways and its potential effects on cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects, including its role in metabolic disorders and as a potential drug candidate.
Industry: Utilized in the production of specialized chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Epiinosose-2 involves its interaction with specific molecular targets and pathways. It can modulate various biochemical processes by binding to specific receptors or enzymes, thereby influencing cellular functions. The exact pathways and targets can vary depending on the specific application and context in which this compound is used.
Comparación Con Compuestos Similares
Epiinosose-2 can be compared with other inositol derivatives, such as:
Myo-Inositol: Known for its role in cellular signaling and as a dietary supplement.
Scyllo-Inositol: Studied for its potential therapeutic effects in neurodegenerative diseases.
Chiro-Inositol: Investigated for its role in insulin signaling and metabolic regulation.
Propiedades
Número CAS |
6623-68-3 |
|---|---|
Fórmula molecular |
C6H10O6 |
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
(2R,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexan-1-one |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-5,7-11H/t1?,2-,3-,4-,5+/m1/s1 |
Clave InChI |
VYEGBDHSGHXOGT-AJQRYJNJSA-N |
SMILES isomérico |
[C@@H]1([C@H](C(=O)[C@H]([C@@H](C1O)O)O)O)O |
SMILES canónico |
C1(C(C(C(=O)C(C1O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



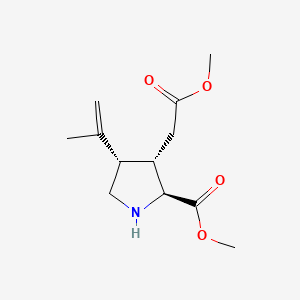
![N-[3-oxo-3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide](/img/structure/B12324839.png)
![4-[[1-[[1-(4-nitro-N-[1-oxo-3-phenyl-1-(pyrrolidine-2-carbonylamino)propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324844.png)
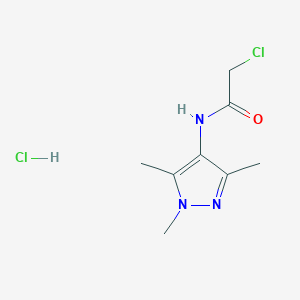
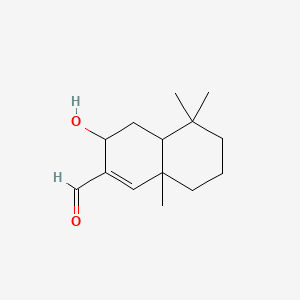
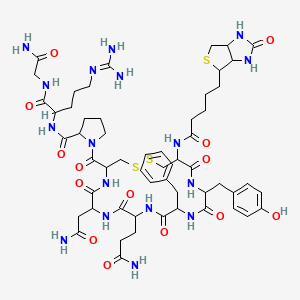
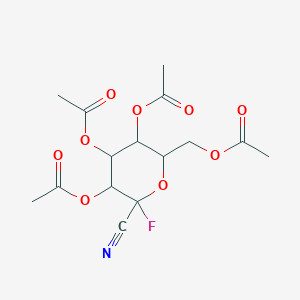
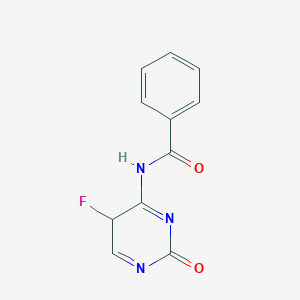
![5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12324887.png)
![N-[4-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12324890.png)
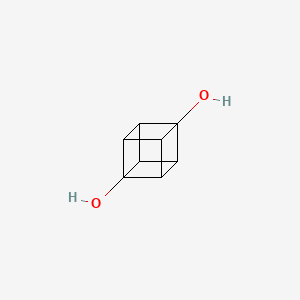
![5H,7H,16H,24H-Dibenzo[m,w][1,5,10,16,20]pentaoxacyclopentacosin-5,9,14,22,26(8H,11H,17H,25H)-pentone, 12,13,28,29-tetrahydro-2,4,12,19,21-pentahydroxy-7,16,24,28-tetramethyl-, (7R,12S,16R,24R,28R)-](/img/structure/B12324904.png)
